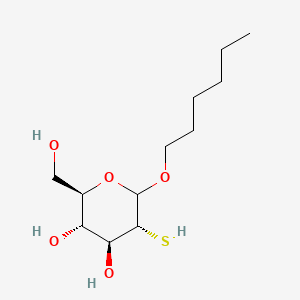![molecular formula C17H15ClN2O B11829989 2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide CAS No. 62679-93-0](/img/structure/B11829989.png)
2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide is a compound that features a benzamide structure with a chloro substituent and an indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 2-(1H-indol-5-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often require low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Electrophilic substitution: The indole moiety can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic substitution: The chloro substituent on the benzamide can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides can be used.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives of the indole moiety.
Nucleophilic substitution: Products include substituted benzamides where the chloro group is replaced by the nucleophile.
Scientific Research Applications
2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to the biological activities of indole derivatives, which include antiviral, anticancer, and anti-inflammatory properties.
Biological Research: Used as a probe to study the binding interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chloro substituent may enhance binding affinity or selectivity for certain targets . The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but with the indole nitrogen at a different position.
2-Chloro-N-[2-(1H-indol-7-yl)ethyl]benzamide: Similar structure but with the indole nitrogen at another position.
2-Chloro-N-[2-(1H-indol-5-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide is unique due to the specific positioning of the chloro and indole groups, which can influence its biological activity and binding properties. The combination of these functional groups may provide a distinct pharmacological profile compared to other similar compounds .
Properties
CAS No. |
62679-93-0 |
|---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H15ClN2O/c18-15-4-2-1-3-14(15)17(21)20-9-7-12-5-6-16-13(11-12)8-10-19-16/h1-6,8,10-11,19H,7,9H2,(H,20,21) |
InChI Key |
QJSGJPABEWHWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC3=C(C=C2)NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B11829913.png)

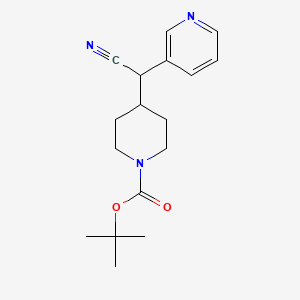
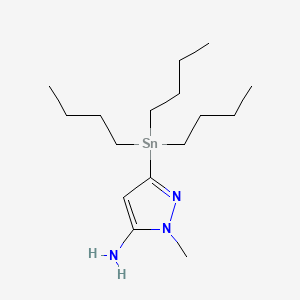
![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)

![methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11829965.png)
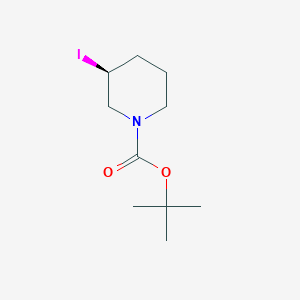


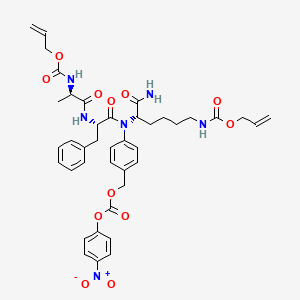
![2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B11830003.png)
